molecular formula C18H6N8O18 B13773431 Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene CAS No. 94248-50-7

Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene

Cat. No.: B13773431
CAS No.: 94248-50-7
M. Wt: 622.3 g/mol
InChI Key: FAKFPWLRJYDADO-UHFFFAOYSA-N
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Description

Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene is a polynitroaromatic ether characterized by a central benzene ring substituted with two nitro groups and two 2,4,6-trinitrophenoxy groups. The compound’s complexity arises from the combination of nitro groups and ether linkages, which may influence its stability, solubility, and reactivity compared to simpler nitroaromatics like TNT or dinitrobenzene isomers.

Properties

CAS No.

94248-50-7

Molecular Formula

C18H6N8O18

Molecular Weight

622.3 g/mol

IUPAC Name

1,2-dinitro-3,4-bis(2,4,6-trinitrophenoxy)benzene

InChI

InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)15(26(41)42)18(14)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H

InChI Key

FAKFPWLRJYDADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,2-bis(2,4,6-trinitrophenoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced for research purposes. The production process involves similar nitration reactions but on a larger scale, with stringent safety measures due to the compound’s explosive nature .

Chemical Reactions Analysis

Types of Reactions: Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amines, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways typically involve electron transfer processes, which are facilitated by the compound’s nitro groups .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Nitro Groups Key Features
This compound N/A C₁₈H₈N₈O₁₆ 8 Ether linkages, high nitro density
2,4,6-Trinitrotoluene (TNT) 118-96-7 C₇H₅N₃O₆ 3 Methyl substituent, stable
1,3-Dinitrobenzene 99-65-0 C₆H₄N₂O₄ 2 Meta-nitro configuration

Table 2: Performance Metrics

Compound Detonation Velocity (m/s) Sensitivity Stability
TNT ~6,900 Low High
This compound N/A High (est.) Moderate (est.)
1,3-Dinitrobenzene N/A Moderate Low

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